(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one chemical properties
(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one chemical properties
An In-Depth Technical Guide to (R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is a chiral synthetic building block of significant interest in modern medicinal chemistry. Its rigid tetralone scaffold, combined with a stereodefined C4 aryl substitution, makes it a valuable component for constructing complex, three-dimensional molecules with precise pharmacological activities. This guide provides a comprehensive overview of its chemical properties, state-of-the-art asymmetric synthesis, spectroscopic signature, and burgeoning applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics, including protein degraders. By synthesizing data from vendor specifications and analogous chemical literature, this document serves as a technical resource for chemists and pharmacologists engaged in cutting-edge drug discovery.
Introduction: The Strategic Importance of the 4-Aryl-Tetralone Scaffold
The 4-aryl-tetralone framework is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of a stereocenter at the C4 position adds a critical layer of complexity and specificity, as the biological activity of enantiomers can differ dramatically.
(R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one emerges as a particularly valuable derivative. The 2-fluoro substitution on the pendant phenyl ring can enhance metabolic stability and modulate binding interactions through hydrogen bonding or dipole effects. Its primary utility is as a chiral building block, particularly in the rapidly advancing field of targeted protein degradation, where it serves as a precursor for constructing Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.[5] This guide elucidates the core chemical characteristics that underpin its utility and provides practical insights for its application in research and development.
Physicochemical and Structural Properties
The molecule's identity is defined by its unique combination of a dihydronaphthalenone core and a chiral fluorinated aryl substituent. These features dictate its physical behavior and reactivity.
Caption: Figure 1: Structure of (R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃FO | [5][6] |
| Molecular Weight | 240.27 g/mol | [5][6] |
| CAS Number | 1234356-88-7 | [5][6] |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| Purity | ≥98% (typical commercial grade) | [5][6] |
| Solubility | Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Poorly soluble in water | [7] |
| Storage | Room Temperature, sealed in a dry environment | [6] |
| Chirality | (R)-configuration at the C4 position | [5] |
The cyclohexanone ring of the tetralone system typically adopts a half-chair or screw-boat conformation to minimize steric strain.[8] The stereochemistry at the C4 carbon is paramount, as it dictates the spatial orientation of the 2-fluorophenyl group, which is critical for its intended molecular recognition in a biological target.
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, a robust prediction of its spectroscopic signature can be made based on data from closely related 4-aryl-tetralone analogues.[9][10] This predicted data is crucial for reaction monitoring and quality control.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.0 - 8.2 | d | 1H | Ar-H (peri to C=O) | Deshielded by carbonyl anisotropy. |
| 7.0 - 7.6 | m | 7H | Ar-H | Overlapping signals from both aromatic rings. |
| 4.5 - 4.7 | t or dd | 1H | CH (4)-Ar | Benzylic proton at the chiral center. |
| 2.8 - 3.1 | m | 2H | CH₂ (2) | Methylene protons alpha to the carbonyl. |
| 2.2 - 2.5 | m | 2H | CH₂ (3) | Methylene protons adjacent to the chiral center. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 197 - 199 | C=O (C1) | Typical range for an aryl ketone. |
| 158 - 162 (d, ¹JCF ≈ 245 Hz) | C-F | Characteristic large coupling constant for a C-F bond. |
| 125 - 145 | Aromatic Carbons | Multiple signals for substituted and unsubstituted aromatic carbons. |
| 45 - 48 | C4 (Chiral Center) | Benzylic carbon. |
| 35 - 38 | C2 | Carbon alpha to the carbonyl. |
| 30 - 33 | C3 | Aliphatic carbon. |
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Infrared (IR) Spectroscopy: Key absorptions are expected for the C=O stretch (ketone) around 1685 cm⁻¹ and C-F stretch around 1220-1260 cm⁻¹.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 240.28.
Asymmetric Synthesis and Mechanistic Insights
The construction of the C4 chiral center is the principal challenge in synthesizing this molecule. Modern organometallic chemistry provides a robust solution through rhodium-catalyzed asymmetric arylation, a powerful method for forming chiral C-C bonds.[11] The most field-proven approach involves the 1,4-conjugate addition of an arylboronic acid to a cyclic α,β-unsaturated precursor.[2][12]
Caption: Figure 2: A plausible workflow for the asymmetric synthesis and validation.
Expertise & Causality: Why This Method?
-
Rhodium Catalyst: Rh(I) complexes are exceptionally effective for 1,4-addition reactions due to their favorable redox potentials and ability to readily undergo transmetalation with organoboron reagents.[11]
-
Chiral Diene Ligand: The choice of a chiral ligand (e.g., a derivative of (R)-BINAP or a chiral diene) is the source of enantioselectivity. The ligand coordinates to the rhodium center, creating a chiral pocket that forces the incoming aryl group to add to one specific face of the enamine double bond.
-
Arylboronic Acid: 2-Fluorophenylboronic acid is an ideal aryl source. It is stable to air and moisture, commercially available, and its boron-carbon bond is readily cleaved during the transmetalation step of the catalytic cycle.[2]
-
Enamine Substrate: The use of an enamine intermediate, derived from the corresponding tetralone, provides a highly reactive substrate for the rhodium-catalyzed addition, often leading to higher yields and selectivities compared to direct additions to enones.[13]
Protocol 1: Asymmetric Synthesis (Representative)
This protocol is a representative methodology based on established literature for similar transformations and must be adapted and optimized.
-
Enamine Formation: To a solution of 1,2,3,4-tetrahydronaphthalen-1-one in toluene, add a secondary amine (e.g., morpholine) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water until the starting material is consumed (monitored by TLC/GC-MS). Remove the solvent under reduced pressure to yield the crude enamine, which is used directly in the next step.
-
Asymmetric Arylation: In a nitrogen-purged glovebox, charge a reaction vessel with [Rh(cod)₂]BF₄ and a suitable chiral diene ligand in a 1,4-dioxane/water mixture. Stir for 30 minutes to form the active catalyst.
-
Add 2-fluorophenylboronic acid, followed by a dropwise addition of the enamine substrate solution from Step 1.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the formation of the product by LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the title compound.
Trustworthiness: A Self-Validating System
The integrity of this synthesis rests on rigorous analytical validation.
-
Structural Confirmation: The purified product's identity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS, comparing the obtained data with the predicted values.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) is the critical quality attribute. This is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a suitable mobile phase (e.g., hexane/isopropanol). The retention times of the (R) and (S) enantiomers will differ, allowing for precise quantification of the enantiomeric ratio. A successful asymmetric synthesis should yield ≥98% e.e.
Applications in Drug Discovery
The primary value of (R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one lies in its role as a versatile intermediate for constructing more complex molecules. Its designation as a "Protein Degrader Building Block" points to its direct application in the synthesis of PROTACs.[5]
A PROTAC is a heterobifunctional molecule with three components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Figure 3: The tetralone is functionalized to connect with other PROTAC components.
The ketone functionality of the tetralone is a synthetic handle that can be readily converted into other groups (e.g., an amine via reductive amination, or an alcohol via reduction) to serve as an attachment point for the linker or as part of the E3 ligase binding motif itself. The rigid, three-dimensional shape imparted by the chiral tetralone core can be crucial for achieving the correct ternary complex geometry required for efficient protein degradation.
Beyond protein degradation, the 4-aryl-tetralone scaffold is a well-established pharmacophore in oncology. Derivatives have been shown to act as tubulin polymerization inhibitors and vascular disrupting agents, highlighting the broad therapeutic potential of this chemical class.[3]
Conclusion
(R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is more than a simple chemical; it is a strategic tool for modern drug discovery. Its well-defined stereochemistry, versatile reactivity, and foundation on a biologically relevant scaffold make it a high-value building block. Understanding its core chemical properties, mastering its asymmetric synthesis, and appreciating its potential applications are essential for researchers aiming to develop next-generation therapeutics. This guide provides the foundational knowledge required to effectively utilize this potent intermediate in the pursuit of novel and impactful medicines.
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